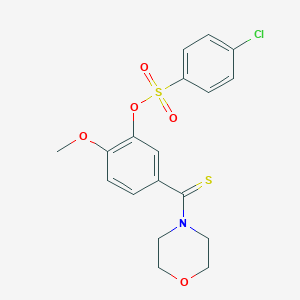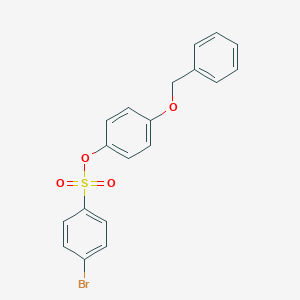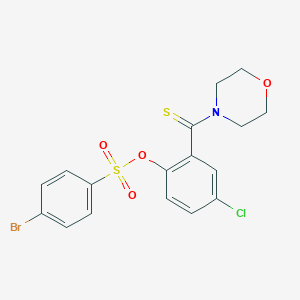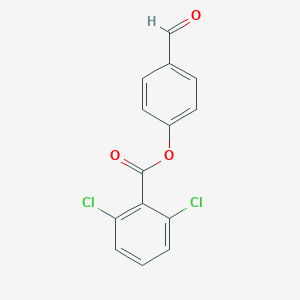
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research for its ability to specifically block the activity of the epidermal growth factor receptor (EGFR).
作用機序
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate specifically binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival. Inhibition of these pathways ultimately leads to the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have potent anti-proliferative and pro-apoptotic effects on various cancer cell lines in vitro. In addition, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to inhibit tumor growth and metastasis in various animal models of cancer. Furthermore, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
実験室実験の利点と制限
One of the major advantages of using 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate in lab experiments is its specificity for EGFR. Unlike other EGFR inhibitors, such as gefitinib and erlotinib, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate does not inhibit other receptor tyrosine kinases, making it a valuable tool for studying the specific role of EGFR in various biological processes. However, one limitation of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate is its relatively low potency compared to other EGFR inhibitors, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for the use of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate in scientific research. One potential application is in the development of combination therapies for cancer treatment. 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. Another potential application is in the study of EGFR signaling in non-cancerous cells, such as in the development of the nervous system. Finally, the development of more potent and selective EGFR inhibitors based on the structure of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate may lead to the development of more effective cancer therapies.
合成法
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate can be synthesized through a multi-step process starting from 2-methoxy-4-nitroaniline. The synthesis involves the conversion of the nitro group to an amino group, followed by the formation of a thioamide bond and the introduction of a morpholine ring. The final step is the chlorosulfonation of the phenyl ring to yield 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate.
科学的研究の応用
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been widely used in scientific research as a tool to investigate the role of EGFR in various biological processes. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, making it an attractive target for cancer therapy. 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to inhibit the activity of EGFR, leading to the inhibition of downstream signaling pathways and the suppression of cell growth and survival.
特性
製品名 |
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate |
|---|---|
分子式 |
C18H18ClNO5S2 |
分子量 |
427.9 g/mol |
IUPAC名 |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C18H18ClNO5S2/c1-23-16-7-2-13(18(26)20-8-10-24-11-9-20)12-17(16)25-27(21,22)15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3 |
InChIキー |
KLTRPGIILIVXQK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306269.png)




![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 3-chlorobenzoate](/img/structure/B306279.png)
![2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B306282.png)
